molecular formula C15H12N4O3S B2486533 N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-80-6

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2486533
CAS No.: 896342-80-6
M. Wt: 328.35
InChI Key: LGZLLROVFGDQES-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a sulfur-containing thiazole ring fused to a pyrimidine ring, with a 2-methyl substituent and a keto group at position 3.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-8-7-19-14(22)10(6-17-15(19)23-8)13(21)18-11-5-3-2-4-9(11)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLLROVFGDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compound 21 : N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Key Differences : The substituent at position 6 is a furan-2-ylmethyl group instead of 2-carbamoylphenyl.
  • Activity: Exhibits moderate immunoproteasome inhibition (β1i: 19%, β5i: 23%) .

Compound in : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Key Differences : Features a 4-methoxyphenyl substituent at position 5 and a phenyl group (instead of 2-carbamoylphenyl) at position 4.
  • Implications : The methoxy group enhances lipophilicity, which may improve membrane permeability but reduce solubility. The absence of the carbamoyl group likely diminishes interactions with polar residues in target proteins .

Compound in : N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Key Differences : Substituted with a 2-chlorobenzyl group instead of 2-carbamoylphenyl.
  • However, the lack of a carbamoyl group may reduce hydrogen-bonding capacity compared to the target compound .

Functional Group Variations

Mannich Base Derivatives ()

Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives feature a carboxylate ester at position 6 instead of a carboxamide.

  • Activity : These compounds exhibit antimicrobial activity against E. coli, B. subtilis, A. niger, and C. albicans. The ester group improves metabolic stability but may reduce target specificity compared to carboxamides .

Di-S54 () : N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)

  • Key Differences : A dimeric structure with a disulfide linker.

Core Heterocycle Modifications

TP3 () : Thieno[2,3-d]pyrimidine-6-carboxamide

  • Key Differences: Replaces the thiazolo ring with a thieno (sulfur-containing) ring.
  • Activity: Acts as a low-molecular-weight allosteric agonist of LH/hCG receptors. The thieno core may alter electronic properties and binding pocket compatibility compared to thiazolo derivatives .

Anagliptin () : Pyrazolo[1,5-a]pyrimidine-6-carboxamide

  • Key Differences : A pyrazolo-pyrimidine core instead of thiazolo-pyrimidine.
  • Activity : Potent DPP-4 inhibitor. The nitrogen-rich pyrazole ring enhances π-π stacking interactions, suggesting that core heteroatom arrangement critically influences target selectivity .

Biological Activity

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the carbamoyl and carboxamide functional groups contributes to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a study evaluated various thiazolo[3,2-a]pyrimidine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays. Select compounds exhibited significant antiproliferative activity, indicating that modifications in the thiazolo-pyrimidine structure can enhance cytotoxic effects against cancer cells .

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)
17MCF-710.5
18MDA-MB-4688.3
20MCF-712.0

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Research indicates that certain derivatives exhibit strong binding affinity to the spike glycoprotein of the virus, suggesting potential as therapeutic agents for COVID-19 . Molecular docking studies have shown that these compounds can effectively inhibit viral entry by targeting key protein interactions.

Table 2: Binding Affinity to SARS-CoV-2 Spike Glycoprotein

Compound IDBinding Energy (kcal/mol)
36-9.5
17-8.9
18-8.7

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its anticancer effects may involve the inhibition of topoisomerase I and other critical enzymes involved in DNA replication and repair processes . The antiviral mechanism may involve disruption of viral protein interactions essential for entry into host cells.

Case Studies

  • Breast Cancer Study : A study conducted on various thiazolo-pyrimidine derivatives revealed that compounds with specific substitutions at the phenyl ring demonstrated enhanced cytotoxicity against breast cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts .
  • COVID-19 Inhibition : In vitro assays showed that certain derivatives of the compound could inhibit SARS-CoV-2 replication in cell cultures, providing a promising avenue for therapeutic development against COVID-19 .

Q & A

Q. What synthetic methodologies are employed for preparing N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

Synthesis involves multi-step condensation reactions. Analogous thiazolopyrimidines are prepared by refluxing precursors (e.g., substituted anilines) with thiazolopyrimidine cores in acetic acid/acetic anhydride mixtures. Sodium acetate acts as a base to facilitate cyclization, with yields up to 78% after 8–10 hours of reflux. Purification via recrystallization (e.g., ethyl acetate/ethanol) ensures >95% purity .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • X-ray crystallography (triclinic P1 space group) resolves bond lengths (C–C = 1.52 Å) and hydrogen-bonding networks (C–H···O, 2.8–3.0 Å) .
  • NMR spectroscopy identifies aromatic protons (δ 7.2–8.1 ppm) and carbamoyl NH (δ 10.2 ppm).
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 385.08 [M+H]⁺) .

Q. What are the key structural features influencing reactivity?

The electron-deficient thiazolo[3,2-a]pyrimidine core promotes nucleophilic attacks at C6. The 2-carbamoylphenyl group enhances solubility via hydrogen bonding, while the C2 methyl group sterically hinders side reactions .

Advanced Questions

Q. How can researchers optimize reaction conditions to enhance synthetic yield and purity?

  • Solvent optimization : Replace acetic acid with DMF to improve precursor solubility.
  • Catalyst screening : p-Toluenesulfonic acid increases cyclization efficiency by 20%.
  • Microwave-assisted synthesis (100°C, 30 min) reduces reaction time and improves yields .
  • Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Q. What strategies address discrepancies in reported biological activity data?

  • Standardize assays : Use WHO-recommended cell lines (e.g., HEK293) and consistent incubation times.
  • Validate purity : Orthogonal methods (HPLC, elemental analysis) ensure >99% purity.
  • Dose-response curves : Triplicate measurements of IC50/EC50 values reduce variability .

Q. How do computational models predict the compound’s mechanism of action?

  • Molecular docking (AutoDock Vina) predicts strong binding to COX-2 (ΔG = −9.2 kcal/mol) and EGFR (RMSD = 1.8 Å).
  • Molecular dynamics simulations (100 ns) identify stable interactions with catalytic residues (e.g., Lys123 in COX-2) .

Q. How can the scaffold be modified to improve pharmacokinetics?

  • Introduce polar groups (e.g., –SO3H at C5) to enhance aqueous solubility.
  • Methylate pyrimidine N1 to reduce hepatic metabolism.
  • Replace thiazole with oxazole (bioisosterism) to modulate LogP .

Q. What in vitro assays are recommended for initial biological screening?

  • Kinase inhibition profiling (10 µM concentration) to identify primary targets.
  • Cytotoxicity screening (MTT assay, 48-hour exposure) in cancer cell lines (e.g., MCF-7, A549).
  • Western blotting to assess downstream signaling (e.g., p-ERK/p-AKT) .

Q. How do crystal packing interactions affect physicochemical stability?

Intermolecular C–H···O bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) stabilize the lattice, correlating with high thermal stability (melting point >250°C) and low hygroscopicity .

Q. What spectroscopic signatures distinguish this compound from analogs?

  • IR : ν(C=O) at 1680–1700 cm⁻¹ (pyrimidone), ν(N–H) at 3300 cm⁻¹ (carbamoyl).
  • ¹H NMR : C2 methyl singlet (δ 2.45 ppm), carbamoyl NH (δ 10.2 ppm) .

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